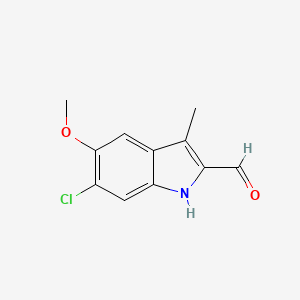

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to the indole ring, making it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the starting materials would include 6-chloro-5-methoxy-3-methylindole and an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized Fischer indole synthesis with specific catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

Oxidation: 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid.

Reduction: 6-Chloro-5-methoxy-3-methyl-1H-indole-2-methanol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Structure

- Molecular Formula : C10H10ClN1O2

- Molecular Weight : 213.65 g/mol

- IUPAC Name : 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to carboxylic acid | Potassium permanganate, Chromium trioxide |

| Reduction | Formation of alcohols | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Halogenation, nitration | Halogens (Cl₂, Br₂), Nitric acid (HNO₃) |

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows it to be used in various chemical reactions to create derivatives with enhanced properties.

Biology

Research has indicated that indole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

A recent study demonstrated that derivatives similar to this compound exhibited substantial antibacterial activity. The study's findings suggest potential applications in treating resistant bacterial infections.

Medicine

The compound is being investigated for its role in drug development. Its potential as a therapeutic agent is highlighted by its anticancer and anti-inflammatory properties. Research into indole derivatives has shown promise for developing new treatments for various diseases.

Case Study: Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of indole compounds on cancer cell lines indicated that modifications in the indole structure could enhance biological activity. Compounds similar to this compound demonstrated varying degrees of cytotoxicity, reinforcing its potential in oncology.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

- 6-Chloro-1H-indole-2-carbaldehyde

- 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Uniqueness

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is unique due to the specific combination of chloro, methoxy, and methyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

Overview

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is a member of the indole family, characterized by its unique structural features, including chloro, methoxy, and methyl groups. This compound has garnered attention for its diverse biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry.

Indole derivatives like this compound interact with various biological targets, displaying a range of pharmacological effects:

- Receptor Binding : These compounds exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : They are known to affect numerous biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic actions .

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity :

- Anticancer Potential :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of indole derivatives, including this compound. Below are summarized findings from selected research:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves halogenation and functional group introduction on an indole scaffold. For example:

- Step 1 : Start with a 5-methoxy-3-methylindole precursor. Introduce the aldehyde group at the 2-position via Vilsmeier-Haack formylation (using POCl₃ and DMF) .

- Step 2 : Chlorination at the 6-position using iodine monochloride (ICl) or Cl₂ in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key intermediates include 3-formyl-1H-indole derivatives, as seen in analogous indole-carbaldehyde syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C5: δ ~3.8 ppm; aldehyde proton at ~10 ppm) .

- IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹ for aldehyde) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z ~237.6 (C₁₂H₁₀ClNO₂) with fragmentation patterns reflecting methoxy and chloro groups .

Q. How to assess purity and stability during storage?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Target ≥98% purity .

- Stability : Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor decomposition via TLC or NMR over time, as aldehydes are prone to oxidation .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Issue : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder.

- Solution : Use SHELXL for refinement . Apply TWIN/BASF commands for twinned crystals. For disorder, refine occupancies of alternate conformers and apply restraints to bond distances/angles. Cross-validate with DFT-optimized structures (e.g., Gaussian09) .

Q. What strategies optimize regioselectivity during chlorination?

- Methodological Answer :

- Substrate Design : Electron-donating groups (e.g., methoxy at C5) direct electrophilic chlorination to the C6 position via resonance stabilization .

- Reagent Selection : Use N-chlorosuccinimide (NCS) in acetic acid for milder conditions. For harsher systems, Cl₂ gas with FeCl₃ catalysis enhances C6 selectivity .

- Kinetic Monitoring : Track reaction progress via LC-MS to minimize overhalogenation.

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Aldehyde Modifications : Condense with amines to form Schiff bases or reduce to alcohols for solubility studies .

- Substitution Patterns : Introduce halogens (Br, F) at C4/C7 or replace methoxy with ethoxy to probe steric/electronic effects .

- Biological Assays : Test derivatives against enzyme targets (e.g., cytochrome P450) using fluorescence-based inhibition assays. Correlate activity with Hammett σ values of substituents .

Q. Data Contradiction Analysis

Q. Conflicting NMR shifts reported in different solvents—how to interpret?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃. Aldehyde protons in DMSO-d₆ may downfield-shift (~10.5 ppm) due to hydrogen bonding .

- Validation : Run variable-temperature NMR to detect tautomerization or aggregation. Cross-reference with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .

Q. Methodological Tables

Table 1. Comparison of Chlorination Reagents

| Reagent | Conditions | Yield (%) | Selectivity (C6) | Reference |

|---|---|---|---|---|

| ICl | DCM, 0°C, 2h | 65 | High | |

| Cl₂/FeCl₃ | AcOH, 25°C, 4h | 78 | Moderate | |

| NCS | Acetic acid, 50°C, 6h | 70 | High |

Table 2. Key NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| C2-CHO | 10.1 | 190.2 | Singlet |

| C5-OCH₃ | 3.82 | 56.1 | Singlet |

| C6-Cl | - | 125.5 | - |

Eigenschaften

IUPAC Name |

6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTHXXOHEQFIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC(=C(C=C12)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.